A Technical Guide to the Physical and Chemical Properties of Tetraammineplatinum(II) Chloride Hydrate
A Technical Guide to the Physical and Chemical Properties of Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a pivotal coordination compound in the fields of inorganic chemistry and medicine. Its primary significance lies in its role as a key precursor for the synthesis of platinum-based therapeutics, most notably the pioneering anticancer drug cisplatin (B142131). This technical guide provides an in-depth overview of its physical and chemical properties, supported by experimental protocols and logical workflows relevant to its application in research and development.
Identification and Nomenclature
The compound is a coordination complex featuring a central platinum(II) ion. This ion exhibits a square planar geometry, a common configuration for d⁸ metal complexes, and is coordinated to four ammonia (B1221849) (NH₃) ligands.[1] The chloride ions act as counter-ions to balance the 2+ charge of the complex cation, and a water molecule is incorporated into the crystal lattice.
| Identifier | Value |
| Standard Name | Tetraammineplatinum(II) chloride monohydrate[2][3][4] |
| Synonyms | Tetraammineplatinum dichloride hydrate, Tetraamine platinum(II) chloride hydrate[1] |
| CAS Number | 13933-33-0[2][4][5] |
| Molecular Formula | [Pt(NH₃)₄]Cl₂·H₂O (or Cl₂H₁₄N₄OPt)[1][3][5] |
| Molecular Weight | 352.12 g/mol [3][6] |
| InChI Key | GWBDNMCYHWRSOH-UHFFFAOYSA-L[5] |
Physical Properties
The physical characteristics of tetraammineplatinum(II) chloride hydrate are summarized below. It is noted to be a hygroscopic solid, requiring storage in a dry, inert atmosphere.
| Property | Value |
| Appearance | White to yellow crystalline solid[7] |
| Odor | Odorless[7] |
| Melting Point | 250°C (decomposes)[5][6] |
| Density | 2.74 g/mL at 25°C[5] |
| Solubility | Soluble in water, ethanol, and chloroform[6] |
Chemical Properties and Reactivity
The chemical behavior of tetraammineplatinum(II) chloride hydrate is dominated by its function as a stable source of the [Pt(NH₃)₄]²⁺ cation, which serves as a critical starting material for other platinum compounds.
3.1. Precursor to Cisplatin and Transplatin
Tetraammineplatinum(II) chloride is a fundamental precursor in the synthesis of platinum-based drugs. While many modern methods for producing cisplatin (cis-[Pt(NH₃)₂Cl₂]) start from potassium tetrachloroplatinate (K₂[PtCl₄]), the tetraammine complex is directly used in the synthesis of the isomeric compound, transplatin (trans-[Pt(NH₃)₂Cl₂]).[8] The synthesis of transplatin involves the careful reaction of [Pt(NH₃)₄]Cl₂ with hydrochloric acid, leading to the sequential replacement of two ammonia ligands with chloride ions.[8][9] This reaction pathway is governed by the trans effect, where the chloride ligand directs the incoming ligand to the position trans to itself.[9]
3.2. Catalytic Activity
Beyond its pharmaceutical applications, the compound serves as a catalyst or a precursor for preparing platinum catalysts.[3] These catalysts are employed in a variety of organic transformations, including hydrogenation, carbonylation, hydrosilylation, and hydroformylation reactions.[10]
3.3. Thermal Decomposition
When heated, tetraammineplatinum(II) chloride hydrate decomposes at approximately 250°C.[5][6] The thermal decomposition of related platinum ammine complexes is a multi-stage process that typically involves the initial loss of water of hydration, followed by the loss of ammonia and chloride ligands, ultimately yielding metallic platinum at high temperatures.
Experimental Protocols
The following sections detail methodologies for key experiments involving the analysis and application of tetraammineplatinum(II) chloride and its derivatives.
4.1. Protocol: Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of the compound.
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Objective: To determine the temperature ranges of decomposition and the mass loss associated with each step.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates. Platinum or ceramic sample pans are typically used.[11]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the tetraammineplatinum(II) chloride hydrate into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[12]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a linear heating rate, typically 10°C/min.[12][13]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify distinct mass loss steps. The derivative of this curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition for each step.
-
4.2. Protocol: Kurnakow Test for Isomer Identification
The Kurnakow test is a classical chemical test developed in 1894 to distinguish between cis and trans isomers of [PtA₂X₂] type complexes, such as cisplatin and transplatin.[14][15] This test is crucial for verifying the stereochemistry of the products synthesized from tetraammineplatinum(II) chloride. The test relies on the differential reactivity of the isomers with thiourea (B124793) (tu), which is a consequence of the trans effect.[16]
-
Objective: To qualitatively differentiate between cis-[Pt(NH₃)₂Cl₂] and trans-[Pt(NH₃)₂Cl₂].
-
Reagents: cis and trans platinum complexes, aqueous thiourea solution, deionized water.
-
Methodology:
-
Sample Preparation: In separate test tubes, dissolve a small quantity (a few milligrams) of the cis and trans isomers in a minimal amount of hot deionized water to achieve clear solutions.[14][17]
-
Reaction: Add an excess of aqueous thiourea solution to each test tube and gently heat the mixtures.[16][17]
-
Observation:
-
Cis Isomer (Cisplatin): The solution turns a deep yellow, and upon cooling, yellow, needle-like crystals of the soluble complex [Pt(tu)₄]Cl₂ are formed.[15][16] This occurs because the high trans effect of thiourea labilizes and leads to the substitution of all original ligands.[16]
-
Trans Isomer (Transplatin): A colorless solution is formed, from which a poorly soluble, snow-white precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂ deposits.[15][16] In this case, the ammine ligands are never positioned trans to a thiourea ligand and thus are not substituted.[16]
-
-
Safety and Handling
Tetraammineplatinum(II) chloride hydrate is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[7][18] It causes skin and serious eye irritation and may cause respiratory irritation.[7][18]
-
Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[18] Avoid formation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The material is hygroscopic and should be stored under an inert atmosphere.
-
Incompatibility: Avoid contact with strong oxidizing agents.
This guide provides essential technical information for professionals working with tetraammineplatinum(II) chloride hydrate. Due to its hazardous nature and its application in synthesizing potent pharmaceuticals, all handling and experimentation should be conducted with strict adherence to safety protocols.
References
- 1. CAS 13933-33-0: tetraammineplatinum(ii) chloride hydrate [cymitquimica.com]
- 2. thomassci.com [thomassci.com]
- 3. Tetraammineplatinum(II) chloride monohydrate, Premion™, 99.995% (metals basis) | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]
- 7. Page loading... [guidechem.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. Synthesis [ch.ic.ac.uk]
- 10. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]
- 11. Thermogravimetric Analysis | Oxford Materials Characterisation Service [www-omcs.materials.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Kurnakov test - Wikiwand [wikiwand.com]
- 16. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Cisplatin for Chemotherapy Application of Cancer [inis.iaea.org]
- 18. 四氨合氯化铂 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
